molecular formula C12H14N2O2 B1291176 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol CAS No. 1016467-73-4

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Cat. No.: B1291176
CAS No.: 1016467-73-4
M. Wt: 218.25 g/mol
InChI Key: SHGSJIYAWSFJAV-UHFFFAOYSA-N
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Description

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol is a heterocyclic compound that features a benzoxazole ring fused with a piperidine ring

Biochemical Analysis

Biochemical Properties

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions includes binding to active sites of enzymes, which can lead to inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can modulate cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity . This compound can inhibit or activate enzymes by binding to their active sites, which in turn affects downstream signaling pathways and gene expression. Furthermore, it can interact with transcription factors, leading to changes in the expression of target genes. These molecular interactions highlight the compound’s potential as a modulator of biochemical and cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation . In in vitro studies, it has been observed that the compound remains stable for a certain period before undergoing degradation. Long-term effects on cellular function have also been noted, with prolonged exposure leading to alterations in cell viability and function. These findings underscore the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, toxic or adverse effects have been observed, including cellular damage and impaired organ function. These dosage-dependent effects highlight the need for careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For instance, it has been found to affect the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and metabolite levels, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in certain cellular compartments, affecting its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can exert its effects on cellular processes. The subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol typically involves the cyclization of 2-aminophenol with piperidin-3-ol under specific reaction conditions. One common method includes the use of a base such as potassium hydroxide in a methanolic solution, followed by the addition of carbon disulfide to form the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives, while substitution reactions can introduce various functional groups to the piperidine ring.

Scientific Research Applications

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol is unique due to its specific structural configuration, which combines the properties of both benzoxazole and piperidine rings

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-9-4-3-7-14(8-9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGSJIYAWSFJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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